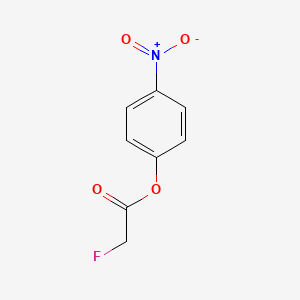![molecular formula C3H5O3P B14744551 2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane CAS No. 279-53-8](/img/structure/B14744551.png)
2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane is a bicyclic organophosphorus compound with the molecular formula C₃H₅O₃P and a molecular weight of 120.0438 g/mol . This compound is characterized by its unique structure, which includes a phosphorus atom integrated into a bicyclic framework with three oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane typically involves the reaction of pentaerythritol with phosphorus oxychloride in an anhydrous solvent such as dioxane . The reaction conditions often require careful control of temperature and the exclusion of moisture to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the reactive phosphorus compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or nitric acid for oxidation reactions. Substitution reactions may involve nucleophiles such as amines or alcohols under controlled conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various phosphates and substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a ligand in the formation of metal complexes, which are studied for their catalytic properties.
Biology: The compound’s derivatives are investigated for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane exerts its effects involves its ability to form stable complexes with metal ions. This interaction can influence various molecular pathways, including catalytic processes and enzyme inhibition. The phosphorus atom in the compound plays a crucial role in these interactions, acting as a coordination site for metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane: This compound has a similar bicyclic structure but with an additional carbon atom, resulting in a different molecular formula (C₄H₇O₃P) and molecular weight (134.0703 g/mol).
2,6,7-Trioxa-1-borabicyclo[2.2.1]heptane: This compound contains a boron atom instead of phosphorus, leading to different chemical properties and reactivity.
Uniqueness
2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane is unique due to its specific phosphorus-containing bicyclic structure, which imparts distinct chemical reactivity and coordination properties. This makes it valuable in various applications, particularly in the formation of metal complexes and as a precursor for specialized chemicals.
Propriétés
Numéro CAS |
279-53-8 |
|---|---|
Formule moléculaire |
C3H5O3P |
Poids moléculaire |
120.04 g/mol |
Nom IUPAC |
2,6,7-trioxa-1-phosphabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C3H5O3P/c1-3-2-5-7(4-1)6-3/h3H,1-2H2 |
Clé InChI |
XWBYCZXDNPEKPR-UHFFFAOYSA-N |
SMILES canonique |
C1C2COP(O1)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14744468.png)
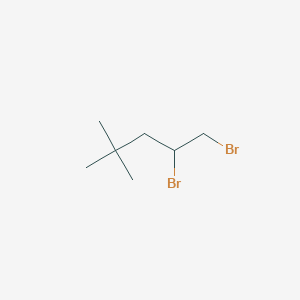
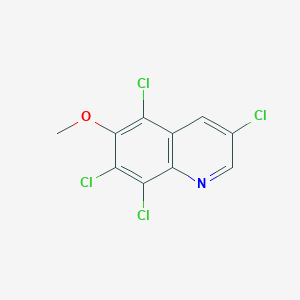
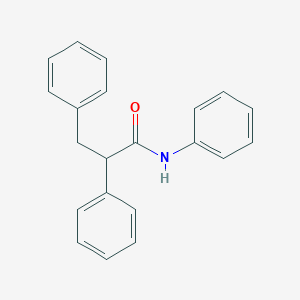
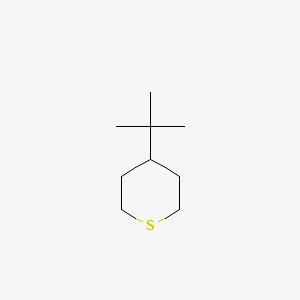
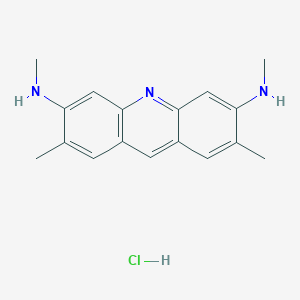
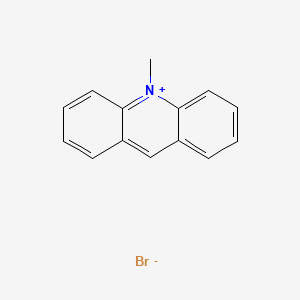
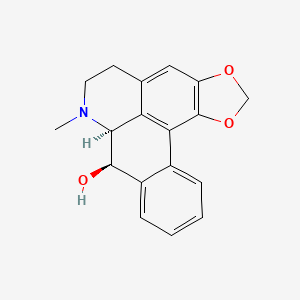
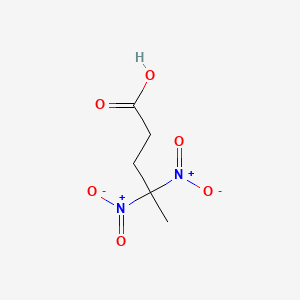
![2-furanylmethyl-[(1S)-3-methyl-1-(4-methylphenyl)but-3-enyl]ammonium](/img/structure/B14744517.png)

![3-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonyl-2-ethylpentanoic acid](/img/structure/B14744524.png)
![(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole](/img/structure/B14744529.png)
